molecular formula C9H10O2S B1647556 2-mercapto-3,5-dimethylBenzoic acid

2-mercapto-3,5-dimethylBenzoic acid

Cat. No.: B1647556
M. Wt: 182.24 g/mol
InChI Key: VDSZTQVTDQOAST-UHFFFAOYSA-N
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Description

2-Mercapto-3,5-dimethylbenzoic acid is a benzoic acid derivative substituted with a thiol (-SH) group at the 2-position and methyl groups at the 3- and 5-positions. Thiol groups are known for their nucleophilicity and lower pKa (~10) compared to hydroxyl (-OH, pKa ~15–20) and amino (-NH₂, pKa ~30) groups, suggesting distinct reactivity and solubility profiles.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3,5-dimethyl-2-sulfanylbenzoic acid

InChI

InChI=1S/C9H10O2S/c1-5-3-6(2)8(12)7(4-5)9(10)11/h3-4,12H,1-2H3,(H,10,11)

InChI Key

VDSZTQVTDQOAST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)O)S)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)S)C

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxy-3,5-Dimethylbenzoic Acid

  • Molecular Formula : C₉H₁₀O₃ (MW 166.17)
  • CAS RN : 4919-37-3
  • Physical Properties : Melting point 222–226°C; purity >97.0% (HPLC) .
  • Applications : Used as a reagent in organic synthesis and pharmaceutical intermediates.
  • Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the thiol analog. Its higher melting point suggests stronger intermolecular forces.

2-Amino-3,5-Dimethylbenzoic Acid

  • Molecular Formula: C₉H₁₁NO₂ (MW 165.19) .
  • CAS RN : 14438-32-5
  • Physical Properties : Purity ≥98% (HPLC); moisture content ≤0.5% .
  • Reactivity: Undergoes alkylation with ethyl iodide to yield N-diethyl and N-monoethyl derivatives (30–40% yields), demonstrating nucleophilic amino group reactivity .
  • Market Data : Produced at 10+ kg scale; used as an intermediate in organic syntheses .
  • Key Differences: The amino group confers basicity and participation in condensation reactions, unlike the acidic thiol group. Safety profiles differ, with amino derivatives posing risks of irritation (H315-H319-H335) .

Substituent Effects on Properties and Reactivity

Functional Group Influence

Property -SH (Mercapto) -OH (Hydroxyl) -NH₂ (Amino)
Acidity (pKa) ~10 ~15–20 ~30 (non-acidic)
Nucleophilicity High Moderate High
Solubility Low in polar solvents High in polar solvents Moderate (pH-dependent)

Positional Isomerism

highlights that alkylation of 2-amino-3,5-dimethylbenzoic acid yields N-ethyl derivatives, while its 4-amino isomer produces esters, underscoring the critical role of substituent position . For 2-mercapto derivatives, the ortho-thiol group may sterically hinder reactions or participate in disulfide formation.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula CAS RN Melting Point (°C) Purity Key Applications
4-Hydroxy-3,5-dimethylbenzoic acid C₉H₁₀O₃ 4919-37-3 222–226 >97.0% Pharmaceutical synthesis
2-Amino-3,5-dimethylbenzoic acid C₉H₁₁NO₂ 14438-32-5 N/A ≥98.0% Organic intermediates

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